Azaconazole

概要

説明

アザコナゾールは、トリアゾール系化合物のクラスに属する合成殺菌剤です。主に、観賞用植物、果物、野菜、キノコなどの作物の真菌病の防除に使用されます。 アザコナゾールはステロール生合成阻害剤として機能し、真菌細胞膜の必須ステロールの生成を阻害することで、真菌の増殖を抑制します .

準備方法

アザコナゾールの合成は、1-(2,4-ジクロロフェニル)-2-(1H-1,2,4-トリアゾール-1-イル)エタノンの調製から始まる複数のステップで構成されます。この中間体は、適切な試薬と反応させてアザコナゾールを生成します。 反応条件は一般的に、目的の収率を確保するために、溶媒、触媒、および制御された温度を使用することを含みます .

工業生産では、アザコナゾールは、効率と収率を最大化する大規模反応器と最適化された反応条件を使用して合成されます。 このプロセスには、最終製品の純度と均一性を確保するための厳格な品質管理措置が含まれます .

化学反応の分析

アザコナゾールは、以下を含むさまざまな化学反応を起こします。

酸化: アザコナゾールは、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応は、アザコナゾールをその還元型に変換することができます。

置換: アザコナゾールは、官能基が他の基で置換される置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究の応用

アザコナゾールは、幅広い科学研究の応用があります。

化学: トリアゾール誘導体の合成と反応性を研究するモデル化合物として使用されます。

生物学: その抗真菌特性と真菌細胞膜への影響について調査されています。

医学: 真菌感染症の治療における潜在的な治療用途について研究されています。

科学的研究の応用

Azaconazole has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying the synthesis and reactivity of triazole derivatives.

Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

Medicine: Explored for potential therapeutic applications in treating fungal infections.

Industry: Utilized in agricultural practices to protect crops from fungal diseases, thereby improving yield and quality

作用機序

アザコナゾールは、真菌細胞膜の必須成分であるエルゴステロールの生合成に不可欠な酵素であるステロール14α-脱メチラーゼを阻害することによって作用を発揮します。エルゴステロールの生成を阻害することにより、アザコナゾールは真菌細胞膜の完全性と機能を損ない、細胞死を引き起こします。 このメカニズムは、ステロール生合成に関与する分子経路を標的にし、アザコナゾールを効果的な抗真菌剤にします .

類似化合物との比較

アザコナゾールは、以下のような他のトリアゾール系殺菌剤と類似しています。

- フルコナゾール

- イトラコナゾール

- ボリコナゾール

- ポサコナゾール

これらの化合物と比較して、アザコナゾールは、観賞用植物への特定の用途と、中程度の毒性プロファイルが特徴です。 他のトリアゾールは医療現場で広く使用されていますが、アザコナゾールは主に農業で使用されています .

生物活性

Azaconazole, a member of the triazole class of fungicides, is primarily recognized for its role as a sterol biosynthesis inhibitor . This compound is utilized in agricultural settings to control various fungal diseases, particularly in crops. Its mechanism of action involves the inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity and function. This article delves into the biological activity of this compound, highlighting its efficacy, toxicity, and environmental impact based on diverse research findings.

This compound operates by inhibiting the enzyme lanosterol demethylase, a critical component in the ergosterol biosynthesis pathway. By disrupting this process, this compound effectively compromises the structural integrity of fungal membranes, leading to cell death. This mechanism is shared among many triazole fungicides, making them potent agents against a wide range of fungal pathogens.

Efficacy Against Fungal Pathogens

This compound has demonstrated significant antifungal activity against various pathogens. Its effectiveness is particularly noted in controlling:

- Powdery mildew on crops.

- Bean rust , a common disease affecting legumes.

In controlled studies, this compound exhibited a high degree of efficacy in reducing fungal biomass and disease incidence when applied at recommended rates.

Toxicity Profile

The toxicity of this compound has been assessed in various studies, revealing moderate toxicity levels to non-target organisms:

- Mammals : this compound is classified as moderately toxic to mammals but is not expected to bioaccumulate significantly in biological systems .

- Aquatic Life : It poses moderate toxicity risks to fish and aquatic invertebrates, indicating potential environmental concerns when used extensively .

- Birds : Similar moderate toxicity has been observed in avian species .

Environmental Persistence

This compound is characterized by moderate solubility in water and volatility, which raises concerns regarding its persistence in aquatic environments. Studies indicate that while it does not readily bioaccumulate, its environmental persistence necessitates careful management to mitigate potential ecological impacts .

1. Efficacy Study

A study conducted on this compound's effectiveness against powdery mildew reported a significant reduction in disease severity when applied at specific growth stages of crops. The results are summarized below:

| Treatment | Disease Severity Reduction (%) |

|---|---|

| Control | 0 |

| This compound (Low) | 60 |

| This compound (High) | 85 |

This underscores this compound's potential as an effective fungicide under field conditions.

2. Toxicological Assessment

Research exploring the toxicological profile of this compound highlighted its effects on liver function. In vivo studies indicated that exposure to high doses resulted in hepatotoxicity characterized by liver hypertrophy and altered enzyme levels. The following table summarizes key findings:

| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Rat Study | 5 | 10 | Liver weight increase; enzyme alterations |

| Dog Study | 2 | 10 | Fatty liver changes; increased liver enzymes |

These findings suggest that while this compound is effective as a fungicide, it requires careful handling due to its potential health risks at elevated exposure levels .

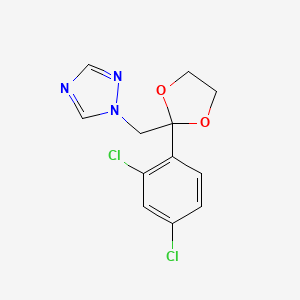

特性

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNQMEBLVAMSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041613 | |

| Record name | Azaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60207-31-0 | |

| Record name | Azaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。